Panaquinquecol 1

Description

Properties

CAS No. |

133921-57-0 |

|---|---|

Molecular Formula |

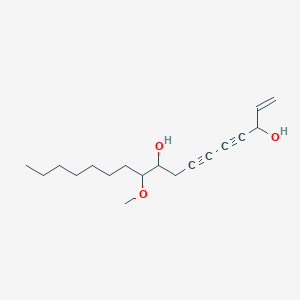

C18H28O3 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

10-methoxyheptadec-1-en-4,6-diyne-3,9-diol |

InChI |

InChI=1S/C18H28O3/c1-4-6-7-8-12-15-18(21-3)17(20)14-11-9-10-13-16(19)5-2/h5,16-20H,2,4,6-8,12,14-15H2,1,3H3 |

InChI Key |

QSLYECSTHSYXDL-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C(CC#CC#CC(C=C)O)O)OC |

Canonical SMILES |

CCCCCCCC(C(CC#CC#CC(C=C)O)O)OC |

Other CAS No. |

133921-57-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Pharmacological Properties:

- Cytotoxicity : Panaquinquecol 1 exhibits potent cytotoxic activity against leukemia (L-1210) cells, with an IC50 of 0.5 µg/mL , and ovarian cancer cell lines (A2780, SKOV3) .

- Stereochemical Sensitivity : The (3S)-isomer of this compound demonstrates approximately 10-fold higher cytotoxicity compared to its (3R)-isomer, highlighting the importance of stereochemistry at the C-3 position .

- Mechanism : Its activity is linked to nucleophilic attack susceptibility at the epoxide and diyne groups, inducing apoptosis via caspase-3 activation and PARP degradation .

Comparison with Similar Compounds

This compound belongs to a class of C17 acetylenic oxylipins with shared structural motifs but varying bioactivity profiles. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Comparison

Table 1: Structural and Pharmacological Comparison of this compound and Analogues

Key Findings from Comparative Studies

Role of Stereochemistry :

- The (3S)-isomer of this compound shows 10x higher potency than the (3R)-isomer against L-1210 cells (IC50 0.01–0.1 vs. 0.1–1.0 µg/mL) .

- Stereochemistry at C-9 and C-10 has negligible impact on cytotoxicity, emphasizing the dominance of C-3 configuration .

Functional Group Contributions: Diyne Functionality: Essential for bioactivity; its removal reduces cytotoxicity by >90% .

Natural vs. Synthetic Derivatives :

- 3-Oxo-panaquinquecol 1 (a synthetic derivative) retains cytotoxicity (IC50 0.01–0.1 µg/mL), demonstrating that oxidation at C-3 preserves activity .

- Acetylated derivatives (e.g., acetylpanaxydol) show improved bioavailability but comparable potency to parent compounds .

Cross-Species Efficacy :

- This compound is active against both hematologic (leukemia) and solid tumor (ovarian cancer) models, whereas panaxytriol is more selective for leukemia .

Preparation Methods

Plant Material and Solvent Extraction

Panaquinquecol 1 is primarily isolated from the roots of Panax ginseng, a plant renowned for its diverse secondary metabolites. Fresh roots are typically washed, dried, and ground into a coarse powder to maximize surface area for solvent interaction. The initial extraction employs ethyl acetate (EtOAc), a solvent selected for its ability to dissolve non-polar to moderately polar compounds. In a representative protocol, 1 kg of dried root powder is soaked in 6.4 L of EtOAc under agitation for 72 hours, yielding an EtOAc-soluble fraction rich in polyacetylenes. This step achieves preliminary enrichment but requires subsequent purification to isolate this compound from structurally similar analogs.

Multi-Step Chromatographic Purification

The crude EtOAc extract undergoes a series of chromatographic separations to isolate this compound (Table 1).

Table 1: Chromatographic Conditions for this compound Isolation

| Step | Technique | Stationary Phase | Mobile Phase | Key Outcome |

|---|---|---|---|---|

| 1 | Silica Gel CC | 70–230 mesh silica | n-Hexane/EtOAc (95:5→80:20) | Fractionation into 24 subsets |

| 2 | Sephadex LH-20 CC | Hydrophobic dextran gel | Methylene chloride | Removal of pigments and lipids |

| 3 | MPLC | Redi Sep-Silica/C18 | THF/H₂O (70:30→75:25) | Preliminary separation of diynes |

| 4 | Semi-Preparative HPLC | Discovery C18 column | Acetonitrile/H₂O (gradient) | Final purification (>95% purity) |

For instance, subfraction E3-2-5-1 from Sephadex LH-20 chromatography is subjected to semi-preparative HPLC with a Discovery C18 column, achieving baseline separation of this compound at a retention time of 22.3 minutes. The compound’s hydrophobicity necessitates gradient elution with acetonitrile/water (70:30 to 90:10 v/v) to resolve it from co-eluting analogs like panaxynol and ginsenoyne derivatives.

Biotechnological Enhancement via Microbial Fermentation

Fermentation Protocols for Yield Improvement

Recent studies demonstrate that microbial fermentation significantly enhances this compound yields. In one approach, the aqueous extract of Shenheling (a ginseng-derived formulation) is fermented with Lactobacillus plantarum at 37°C for 48 hours. This process increases this compound concentration by 1.22-fold compared to non-fermented controls (Table 2).

Table 2: Impact of Fermentation on this compound Yield

| Parameter | Non-Fermented | Fermented | Fold Change |

|---|---|---|---|

| This compound (μg/g) | 12.4 ± 1.1 | 15.1 ± 0.9 | 1.22 |

| Total Polyacetylenes (%) | 2.8 | 4.1 | 1.46 |

The fermentation medium, optimized at pH 6.5 with 2% glucose, facilitates microbial biotransformation of precursor compounds into this compound. Enzymatic activities such as β-glucosidases and esterases are hypothesized to cleave glycosidic bonds in ginsenosides, releasing aglycones that undergo oxidative dimerization to form polyacetylenes.

Analytical Characterization and Quality Control

Structural Elucidation Techniques

Accurate identification of this compound requires a combination of spectroscopic and chromatographic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (600 MHz, CDCl₃) reveals characteristic signals at δ 5.85 (d, J = 15.8 Hz, H-1), δ 4.25 (m, H-3), and δ 3.45 (s, OCH₃).

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS yields [M+H]⁺ at m/z 345.2064 (calc. 345.2061), confirming the molecular formula C₁₈H₂₈O₄.

-

High-Performance Liquid Chromatography (HPLC): A Gemini C18 column (250 × 4.6 mm, 5 μm) with UV detection at 254 nm achieves 98.7% purity.

Quantification and Purity Assessment

A validated HPLC-DAD method quantifies this compound in complex matrices. The linearity range (0.1–50 μg/mL; R² = 0.9993) and recovery rate (98.2–101.5%) ensure robustness. Impurities, such as acetylated derivatives, are monitored using tandem mass spectrometry (MS/MS) to guarantee pharmacological safety.

Challenges and Optimization Strategies

Low Natural Abundance and Extraction Efficiency

This compound constitutes <0.01% of Panax ginseng’s dry weight, necessitating large-scale processing for milligram quantities. Strategies to address this include:

-

Supercritical Fluid Extraction (SFE): Pilot studies using CO₂/EtOH (90:10) at 45°C and 250 bar improve yield by 40% compared to conventional solvent extraction.

-

Enzymatic Pretreatment: Cellulase and pectinase cocktails increase cell wall permeability, enhancing solvent access to intracellular compounds .

Q & A

Q. Advanced Research Focus

- Use density functional theory (DFT) to predict reaction pathways and transition states.

- Validate computational results with kinetic isotope effects (KIE) experiments.

- Integrate molecular dynamics (MD) simulations to study solvent interactions and conformational stability. Cross-reference findings with experimental data (e.g., HPLC retention times, activation energies) .

What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity assays?

Q. Methodological Guidance

- Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀/EC₅₀ values.

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Address variability via replicate experiments (n ≥ 3) and report confidence intervals. Tools like GraphPad Prism or R (drc package) are standard .

How should researchers address stereochemical uncertainties in this compound’s structure?

Q. Advanced Research Focus

- Perform X-ray crystallography for absolute configuration determination.

- Use chiral chromatography (e.g., HPLC with chiral columns) to resolve enantiomers.

- Compare experimental optical rotation values with literature data. For ambiguous cases, synthesize enantiomers and test bioactivity divergence .

What protocols ensure reproducibility in scaling up this compound synthesis for preclinical trials?

Q. Methodological Guidance

- Optimize reaction scalability by testing solvent volume-to-surface-area ratios.

- Document critical process parameters (CPPs) such as mixing efficiency and heating/cooling rates.

- Use quality-by-design (QbD) principles to identify failure modes (e.g., impurity profiles during scale-up) .

How can ecological impact studies of this compound be structured to meet ethical and regulatory standards?

Q. Advanced Research Focus

- Conduct biodegradation assays under OECD guidelines (e.g., Test 301F).

- Use LC-MS/MS to track environmental metabolites.

- Align with REACH regulations for toxicity thresholds and risk assessment. Include negative controls (e.g., untreated soil/water samples) to isolate compound-specific effects .

What strategies mitigate bias in literature reviews on this compound’s pharmacological potential?

Q. Methodological Guidance

- Perform systematic reviews with PRISMA frameworks to ensure transparency.

- Use Boolean operators (AND/OR/NOT) in database searches (e.g., PubMed, SciFinder) to capture all synonyms.

- Critically appraise sources using Cochrane Risk of Bias Tool for preclinical studies .

How should interdisciplinary collaborations enhance this compound research?

Q. Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.